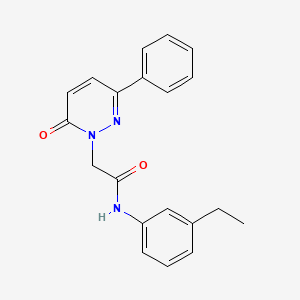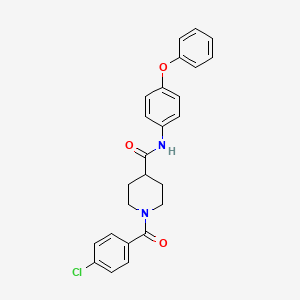![molecular formula C13H18N6S B4936452 1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione](/img/structure/B4936452.png)
1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione, also known as MPTP, is a chemical compound that has been widely studied for its scientific research applications. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms of Parkinson's disease. However, MPTP has also been used as a research tool to study the mechanisms of Parkinson's disease and other neurological disorders.
作用機序
1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione is metabolized by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons in the substantia nigra through the dopamine transporter. MPP+ then accumulates in the mitochondria of these neurons, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and physiological effects:
1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione-induced neurotoxicity leads to a decrease in dopamine levels in the striatum, which is the region of the brain that regulates movement. This results in symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. 1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione also induces oxidative stress and inflammation, which can contribute to the progression of Parkinson's disease.
実験室実験の利点と制限
1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione has several advantages as a research tool, including its ability to selectively target dopaminergic neurons in the substantia nigra, which is the same region of the brain that is affected in Parkinson's disease. 1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione-induced neurotoxicity also mimics the progressive nature of Parkinson's disease, making it a useful tool for studying disease progression and testing potential treatments. However, 1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione has several limitations, including its high toxicity and potential for off-target effects, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research involving 1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione, including the development of new animal models of Parkinson's disease, the identification of new therapeutic targets, and the testing of potential drugs for the treatment of Parkinson's disease. Additionally, there is a need for further research into the mechanisms of 1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione-induced neurotoxicity, including the role of oxidative stress and inflammation in disease progression.
合成法
1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione can be synthesized through a multi-step process involving the reaction of 3-methyl-1H-pyrazole with formaldehyde and hydrogen sulfide, followed by cyclization with imidazole. The resulting product is then purified through various chromatography techniques.
科学的研究の応用
1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione has been used extensively as a research tool to study the mechanisms of Parkinson's disease and other neurological disorders. 1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione is selectively toxic to dopaminergic neurons in the substantia nigra, which is the same region of the brain that is affected in Parkinson's disease. Therefore, 1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione has been used to create animal models of Parkinson's disease, which can be used to study the disease progression, develop new treatments, and test the efficacy of potential drugs.
特性
IUPAC Name |
1,3-bis[(3-methylpyrazol-1-yl)methyl]imidazolidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6S/c1-11-3-5-18(14-11)9-16-7-8-17(13(16)20)10-19-6-4-12(2)15-19/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUYFJWNVPDKPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CN2CCN(C2=S)CN3C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]imidazolidine-2-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B4936384.png)

![N,N'-(methylenedi-4,1-cyclohexanediyl)bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4936393.png)
![N-(5-chloro-2-methoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B4936400.png)

![diethyl 5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4936424.png)
![6-(4-hydroxy-1-piperidinyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B4936426.png)
![3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide](/img/structure/B4936430.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(2-pyridinylcarbonyl)-3-piperidinol](/img/structure/B4936437.png)
![6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4936441.png)
![8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4936458.png)
![N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine](/img/structure/B4936460.png)